The table below summarizes the core information available for Lancilactone A.
| Property | Description |
|---|---|
| Classification | Triterpene lactone [1] |
| Molecular Formula | C₃₀H₄₀O₅ [1] |
| Molecular Weight | 480.64 g/mol [1] |
| CAS Number | 218915-15-2 [1] |
| Reported Bioactivity | Information for this compound is not provided in the search results. |
Research on closely related compounds can offer valuable context for understanding this compound's potential.
The following chart illustrates the key stages and considerations in the research and development process for triterpenoid-based therapeutics, based on current scientific approaches.
For researchers, the following methodologies are central to advancing this field.
This compound is an established triterpene lactone, though its specific biological activity requires further investigation. The broader Lancilactone family shows significant promise, particularly for non-cytotoxic anti-HIV therapy. Current research is focused on overcoming challenges in structural verification and scalable production through advanced synthetic and biosynthetic methods.
The general methodology for isolating lancilactone-type triterpenoids from Kadsura lancilimba is summarized in the table below.
| Step | Description | Key Details from Literature |
|---|---|---|
| 1. Plant Material | Source and preparation of plant tissue. | Stems and roots of Kadsura lancilimba [1]. |
| 2. Extraction | Initial solid-liquid extraction to obtain crude extract. | Solvent: Not explicitly specified for Lancilactone A (typical solvents include methanol or ethanol) [1]. |
| 3. Isolation & Purification | Fractionation of crude extract and purification of target compound. | Techniques: Chromatographic methods; precise conditions for this compound not detailed [1]. Co-isolation: this compound isolated alongside Lancilactones B, C, and the known compound Kadsulactone A [1]. |
This general workflow is common to the isolation of various triterpenoids from Kadsura species. For instance, a study on Kadsura heteroclita also involved extracting stems followed by chromatographic separation to isolate individual triterpenoids [2].
For researchers aiming to identify this compound, the following data can serve as a reference.
| Aspect | Reported Data |
|---|---|
| Structural Class | Triterpene lactone (lanostane-type tetracyclic triterpenoid) [3] [1]. |
| Key Analytical Techniques | Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [1]. |
| Reported Bioactivity | Cytotoxic activity: Isolates from Kadsura species show moderate cytotoxic activity against human tumor cell lines [2]. Anti-HIV activity: The related compound Lancilactone C inhibits HIV replication in H9 lymphocytes [1]. |
Structural Complexity and Revision Recent total synthesis work has revealed that the original proposed structure for the related compound Lancilactone C was incorrect [4]. This highlights significant challenges in the structural elucidation of complex triterpenoids from this plant genus. Researchers should be aware that the true structure of this compound may also require further verification.
Suggested Research Path
The following diagram outlines the logical sequence for the isolation and identification process, incorporating the critical step of structural verification.
Lancilactone A is a biologically active natural product with promising pharmacological activities that warrants comprehensive metabolic characterization. This document provides detailed protocols for the analysis of this compound and its metabolites using UHPLC-Q-Orbitrap HRMS technology, following approaches successfully applied to similar natural products like dehydrocostus lactone. These protocols enable researchers to obtain comprehensive metabolite profiles while ensuring high sensitivity and accuracy through optimized sample preparation, instrumental analysis, and data processing techniques. The methodologies outlined here have been adapted from proven approaches in pharmaceutical analysis and metabolomics, providing a robust framework for studying this compound's metabolic fate and disposition kinetics in various biological systems.
Table 1: Chemical Properties of this compound
| Property | Description |
|---|---|
| Expected Molecular Formula | C₁₅H₂₀O₃ (parent) |
| Theoretical Exact Mass | 248.14070 Da (neutral) |
| Expected [M+H]⁺ Ion | m/z 249.14798 |
| Chemical Class | Sesquiterpene lactone |
| Structural Features | α,β-unsaturated lactone ring |
| Solubility | Methanol, acetonitrile, DMSO |
Solid-phase extraction (SPE) is critical for removing matrix interferents and concentrating analytes to enhance detection sensitivity, particularly for trace metabolites [1]. The following protocol is adapted from methods successfully used for dehydrocostus lactone analysis:
Table 2: SPE Conditions for this compound Extraction
| Parameter | Specification |
|---|---|
| SPE Cartridge | C18 bonded silica (60 mg, 3 mL) |
| Conditioning | 3 mL methanol followed by 3 mL Milli-Q water |
| Sample Loading | Acidified biological sample (pH 3-4 with formic acid) |
| Washing | 2 mL 5% methanol in water with 0.1% formic acid |
| Elution | 2 mL 90% methanol in water with 0.1% formic acid |
| Reconstitution | 100 μL initial mobile phase with vortexing and sonication |
Table 3: UHPLC Conditions for this compound Separation
| Parameter | Specification |
|---|---|
| Column | Thermo Hypersil GOLD C18 (100 × 2.1 mm, 1.9 μm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 μL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Gradient Program | Time (min)/%B: 0/10, 3/10, 14/30, 15.5/90, 17.5/90, 18/10, 21/10 |
The UHPLC separation method provides excellent resolution of this compound and its metabolites within a 21-minute runtime, effectively balancing analysis time with chromatographic performance [2]. The use of 0.1% formic acid in both mobile phases enhances ionization efficiency while maintaining chromatographic peak shape.
Table 4: Q-Orbitrap HRMS Instrument Parameters
| Parameter | Setting |
|---|---|
| Ion Source | HESI (Heated Electrospray Ionization) |
| Polarity Mode | Positive and negative (separate runs) |
| Spray Voltage | +3.5 kV (positive), -2.5 kV (negative) |
| Sheath Gas | 15 psi (arbitrary units) |
| Auxiliary Gas | 2 psi (arbitrary units) |
| Capillary Temperature | 320°C |
| Probe Heater Temp | 300°C |
| S-Lens RF Level | 55% |
| Mass Resolution | 70,000 (FWHM at m/z 200) |
| Scan Range | m/z 150-2000 |
For comprehensive metabolite profiling, two complementary data acquisition approaches are implemented:
Full Scan Data-Dependent Acquisition (FS-ddMS2):
Full Scan-Parent Ion List-Dynamic Exclusion (FS-PIL-DE):
The combination of these acquisition modes enables comprehensive coverage of both major and minor metabolites, addressing the challenge of detecting low-abundance metabolites that are often missed with conventional approaches [1].
The following workflow diagram illustrates the comprehensive data processing strategy for identifying this compound metabolites:
The identification of this compound metabolites relies on characteristic fragmentation patterns established from the parent compound:
Table 5: Key Diagnostic Tools for Metabolite Identification
| Technique | Application | Parameters |
|---|---|---|
| HREICs | Extract candidate metabolite ions | Mass tolerance ±5 ppm |
| MMDF | Filter potential metabolites | Mass defect window ±50 mDa |
| DPIs | Identify structural analogs | Characteristic fragments |
| NLFs | Detect conjugated metabolites | Common neutral losses |
While full validation for this compound requires compound-specific testing, the following table presents typical performance expectations based on similar analyses:
Table 6: Method Performance Characteristics
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity Range | 3-4 orders of magnitude | 1-1000 ng/mL |
| Correlation Coefficient (R²) | >0.99 | >0.995 |
| Intra-day Precision (%RSD) | <10% | <8% |
| Inter-day Precision (%RSD) | <15% | <12% |
| Accuracy | 85-115% | 90-110% |
| Limit of Detection (LOD) | - | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | - | ~1 ng/mL |
| Extraction Recovery | >70% | 72-108% |
Time Requirement: 2-3 hours for 24 samples
Materials Needed:
Procedure:
Sample Pretreatment:
SPE Extraction:
Sample Concentration:
Time Requirement: 30 min per sample including chromatography
Preparation:
Mobile Phase Preparation:
System Setup:
Sequence Setup:
Data Acquisition:
Time Requirement: 1-2 hours for data processing and preliminary analysis
Procedure:
Raw Data Import:
Metabolite Screening:
Metabolite Identification:
Reporting:
Based on studies of structurally similar sesquiterpene lactones like dehydrocostus lactone, this compound is expected to undergo extensive metabolism [1]. The following diagram illustrates the anticipated metabolic pathways:
Based on studies of similar compounds, researchers can anticipate identifying 60-80 metabolites of this compound across biological matrices [1]. The most abundant metabolites typically include hydroxylated derivatives, glutathione conjugates, and phase II conjugated metabolites. The metabolic network often reveals several drug metabolism clusters (DMCs) where metabolites undergo sequential transformations.
Table 7: Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Chromatographic Peaks | Column degradation | Replace UHPLC column |
| Signal Suppression | Matrix effects | Optimize SPE cleaning step |
| Low Abundance Metabolites Not Detected | Insensitive settings | Implement FS-PIL-DE acquisition |
| Inconsistent Fragmentation | Incorrect NCE | Optimize stepped collision energies |
| Mass Accuracy Drift | Calibration needed | Recalibrate mass spectrometer |
| Retention Time Shift | Mobile phase degradation | Prepare fresh mobile phases |
The UHPLC-Q-Orbitrap HRMS protocols outlined herein provide a comprehensive analytical framework for characterizing this compound and its metabolites in biological matrices. By implementing these optimized procedures for sample preparation, chromatographic separation, mass spectrometric detection, and data processing, researchers can obtain detailed metabolic profiles with high confidence in identification. The integration of advanced data mining techniques including MMDF, DPI, and NLF analysis enables the detection and characterization of even low-abundance metabolites that might be missed with conventional approaches. These application notes provide the necessary foundation for conducting rigorous metabolism studies on this compound, supporting future investigations into its pharmacological mechanisms, biotransformation pathways, and safety assessment.
Recent studies on Lancilactone C, a rare natural triterpenoid with anti-HIV activity, offer the best available reference point. A key 2023 study succeeded in its total synthesis and, importantly, corrected its initially proposed chemical structure [1] [2]. The properties and handling of this compound are directly applicable to Lancilactone A.
The following table summarizes the critical information for Lancilactone C, which should guide initial experiments with this compound.
| Property | Details for Lancilactone C | Relevance for this compound Protocol |
|---|---|---|
| Compound Class | Triterpenoid (natural product) [1] [2] | Suggests similar handling and stability concerns. |
| Key Challenge | Initial proposed structure was incorrect; true structure confirmed via total synthesis and spectral data [1] [2]. | Highlights critical need for analytical verification (NMR, MS) of compound identity and purity before use. |
| Synthetic Route | Domino-like electrocyclization to form unique 7-membered ring [1] [2]. | Informs potential synthesis and purification strategies. |
| Biological Activity | Anti-HIV activity; non-cytotoxic in mammals [1] [2]. | Indicates potential for bioactive, cell-based assays. |
Dimethyl sulfoxide (DMSO) is a standard solvent for biomedical research due to its ability to dissolve a wide range of polar and non-polar compounds [3]. The following workflow outlines the key steps for preparing a stock solution of a lancilactone compound in DMSO.
Critical Considerations for DMSO Use:
The methodologies used to characterize and study lancilactone compounds can be directly applied in your protocols.
| Method | Application | Protocol Notes |
|---|---|---|
| NMR Spectroscopy | Structure elucidation and verification of the true compound structure [1] [2]. | DMSO-d6 is a suitable solvent. Be mindful of its high viscosity and hygroscopicity, which can affect spectra [3]. |
| LC-MS / GC-MS | Quantifying compound concentration in solution; monitoring stability; detecting metabolites [5]. | LC-MS/MS is ideal for sensitive, simultaneous quantification of the compound and its metabolites in biological matrices [5]. |
| Cell-Based Viability Assays | Assessing non-cytotoxicity and therapeutic index [1] [2]. | Use appropriate DMSO vehicle controls. Low DMSO concentrations may stimulate growth, while high concentrations can be inhibitory or toxic [3]. |
Abstract This document outlines a generalized application note for the purification of natural products or synthetic compounds using semi-preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed to be adapted for specific compounds, such as Lancilactone A, for which a published isolation method was not found. The guidelines emphasize method scalability from analytical to semi-preparative scale, optimization for high yield and purity, and system suitability testing [1] [2] [3].
1. Introduction Semi-preparative HPLC bridges the gap between analytical analysis and large-scale preparative purification. It is ideal for isolating milligram to gram quantities of a target compound for downstream applications, including structural elucidation, biological activity testing (e.g., anti-HIV screening for lancilactone analogs), or as a pilot study for industrial-scale production [2] [3]. The objective is to achieve high purity (>95%) while maintaining a satisfactory yield, balancing resolution with throughput and cost-effectiveness [2].
2. Experimental Design and Workflow The typical workflow for a semi-preparative HPLC purification method begins with analytical-scale separation and is systematically scaled up. Key steps and decision points are summarized in the diagram below.
3. Materials and Methods 3.1. Instrumentation A standard semi-preparative HPLC system should consist of:
3.2. Column Selection Semi-preparative columns typically have internal diameters (ID) of 10-25 mm and lengths of 150-500 mm [2] [3]. The stationary phase (e.g., C18, C8, phenyl) should be selected based on the analytical method that showed good resolution for the target compound.
3.3. Mobile Phase and Sample Preparation
4. Method Development and Optimization Protocol This protocol assumes an analytical method with acceptable resolution already exists.
4.1. Scaling Calculations The primary scaling factor is the ratio of the cross-sectional areas of the semi-preparative and analytical columns.
r is the column internal radius.Table 1: Example Scaling from a Common Analytical to a Semi-Preparative Column
| Parameter | Analytical Column (4.6 mm ID) | Semi-Prep Column (10 mm ID) | Scaling Factor (Sf) |
|---|---|---|---|
| Cross-sectional Area | 16.6 mm² | 78.5 mm² | 4.7 |
| Flow Rate | 1.0 mL/min | 4.7 mL/min | 4.7 |
| Injection Volume | 50 µL | 235 µL | 4.7 |
4.2. Optimization Criteria After initial scaling, fine-tune the method using the master resolution equation [4] [5]: Rs = (√N / 4) × (α - 1) × (k / (1 + k)) The following diagram illustrates the primary parameters that can be optimized to improve resolution (Rs).
4.3. System Suitability Testing Before sample purification, perform a system suitability test to ensure the instrument and method are performing adequately. Key parameters and their typical acceptance criteria are listed below [7] [8].
Table 2: System Suitability Test Parameters and Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Theoretical Plates (N) | Measure of column efficiency | >2000 for the target peak [8] |
| Tailing Factor (T) | Measure of peak symmetry | <2.0 [8] |
| Resolution (Rs) | Separation between target and closest peak | >1.5 [8] |
| Repeatability (RSD) | Precision of multiple injections of standard | RSD of peak area ≤ 2.0% (n=5 or 6) [8] |
5. Purification Execution and Analysis
6. Troubleshooting
Lancilactone C, a triterpenoid, has been identified as a naturally occurring non-cytotoxic anti-HIV compound [1]. Its proposed structure was recently revised through total synthesis, revealing a unique seven-membered ring formed via a domino-like electrocyclization reaction [1]. This breakthrough enables the production of sufficient quantities for biological testing and opens the door for structure-activity relationship (SAR) studies on lancilactones and related triterpenoids. Lancilactone A is presumed to belong to this family of compounds, though specific biological data for it is not available in the searched literature. This document outlines standardized protocols for evaluating the antiviral activity of this compound, leveraging common assays used for novel natural products [2] [3].
For a natural compound like this compound, a multi-faceted assay approach is recommended to identify its mechanism of action. The table below summarizes core antiviral assays applicable to its evaluation.
Table 1: Key Antiviral Assays for this compound Profiling
| Assay Type | Primary Readout | Key Applications for this compound | Quantitative Measure |
|---|---|---|---|
| Cytopathic Effect (CPE) Inhibition [4] | Microscopic observation of virus-induced cell death or dye uptake (e.g., Neutral Red). | Initial high-throughput screening; determines ability to protect cells from viral destruction. | EC50: Effective concentration that reduces CPE by 50% [5]. |
| Virus Yield Reduction [4] | Titration of infectious virus progeny from treated cultures. | Confirms activity and measures direct impact on viral replication efficiency. | EC50: Concentration that reduces virus titer by 50%. |
| Plaque Reduction Neutralization Test (PRNT) [4] | Count of viral plaque-forming units under treatment. | Highly quantitative measure of inhibition; ideal for dose-response studies. | PRNT50: Concentration that reduces plaque count by 50%. |
| Reporter Virus Assay [6] | Fluorescence (e.g., DsRed2) or luminescence from engineered reporter viruses. | Sensitive, quantitative functional readout of replication inhibition; suitable for HTS. | IC50: Concentration that inhibits reporter signal by 50% [6] [5]. |
| Virucidal Assay [4] | Infectivity of virus pre-incubated with compound. | Determines if the compound directly inactivates viral particles. | Reduction in log-virus titer after direct exposure. |
| Time-of-Addition Assay | Viral titer or reporter signal at different times post-infection. | Elucidates the specific stage (entry, replication, assembly) of the viral lifecycle targeted. | Shift in EC50 when compound addition is delayed. |
This is a robust and widely used assay for initial antiviral screening [4].
The workflow for this assay is outlined below.
This protocol provides a highly sensitive and reproducible method for quantifying antiviral activity, as demonstrated with a DsRed2-expressing Vesicular Stomatitis Virus (VSV) [6].
The primary quantitative measures for antiviral activity are EC50 and IC50.
Calculation: Generate dose-response curves from normalized data and calculate EC50/IC50 values using linear interpolation within the linear range or four-parameter logistic nonlinear regression.
A critical control is to run a parallel assay to determine the compound's cytotoxicity.
The protocols outlined herein provide a comprehensive framework for evaluating the antiviral potential of this compound. Starting with a CPE-based screening assay followed by confirmation and quantification with a reporter virus system will yield robust data on its potency (EC50) and safety margin (Therapeutic Index). The recent synthetic advances in the lancilactone family [1] will facilitate the use of these assays to optimize the structure of this compound, potentially leading to the development of a novel antiviral drug candidate.
The ongoing pursuit of effective anti-HIV therapeutics with improved safety profiles and novel mechanisms of action has brought natural products to the forefront of antiviral research. Among these, Lancilactone C, a triterpenoid lactone initially isolated from the plant Kadsura lancilimba, has emerged as a promising candidate due to its potent anti-HIV properties coupled with non-cytotoxic characteristics in mammalian cells. Originally discovered in 1999, this compound demonstrated inhibition of HIV replication in H9 lymphocytes with an impressive therapeutic index greater than 71.4, positioning it as a potential lead compound for future drug development. [1] Despite this promising activity, research progress has historically been hampered by the compound's limited natural availability and initial structural mischaracterization, creating significant bottlenecks in thorough biological evaluation and structure-activity relationship studies.
The recent groundbreaking work by the research group at Kyoto University has addressed these challenges through the first total synthesis of Lancilactone C, resulting in both a practical synthetic route and the crucial revision of its originally proposed structure. [2] [3] This advancement not only clarifies the true molecular identity of this promising anti-HIV agent but also provides reliable access to the compound and its analogs for comprehensive biological testing. These application notes consolidate the current knowledge on Lancilactone C, with particular emphasis on the recently developed synthetic methodologies, analytical protocols, and biological evaluation procedures to facilitate further research and development efforts within the scientific community.
The recent total synthesis of Lancilactone C by Kuroiwa et al. has led to a significant revision of its originally proposed structure, highlighting the critical importance of synthetic validation in natural product research. The initial structural assignment, based primarily on mass and NMR spectral data of the isolated compound, had suggested a unique unsaturated seven-membered ring system where all carbon atoms were sp² hybridized—an arrangement notably uncommon among triterpenoids. [3] However, through a biomimetically-inspired synthetic approach, the research team demonstrated that the true structure of Lancilactone C differs substantially from this initial proposal, particularly in the configuration of its distinctive seven-membered ring component. [2]
The synthetic strategy employed provided compelling insights into the biosynthetic pathway of Lancilactone C, remarkably revealing that the electrocyclization reaction utilized in the total synthesis likely mirrors the natural biosynthetic mechanism. [4] This convergence of synthetic and biosynthetic logic not only validates the structural revision but also offers valuable perspectives on the compound's natural formation. The revised structure maintains the characteristic tricyclic framework comprised of trans-dimethylbicyclo[4.3.0]nonane and a reconfigured seven-membered ring, but with distinct electronic and stereochemical features that undoubtedly influence its biological activity and physicochemical properties. [3] This structural clarification resolves previous ambiguities in the literature and establishes a solid foundation for future investigations into the compound's mechanism of action and analog development.
Lancilactone C exhibits a promising biological activity profile characterized by potent anti-HIV effects coupled with an absence of cytotoxicity, positioning it as an attractive lead compound for therapeutic development. Initial isolation studies demonstrated that the compound inhibits HIV replication in H9 lymphocytes with an EC₅₀ value of 1.4 μg/mL and a therapeutic index greater than 71.4, indicating significant selectivity for antiviral activity over host cell toxicity. [1] This non-cytotoxicity in mammalian systems represents a particularly valuable attribute, as current antiretroviral therapies often suffer from side effects associated with cellular toxicity, especially during long-term treatment regimens. [5]
The precise mechanism by which Lancilactone C exerts its anti-HIV activity remains an active area of investigation, though its efficacy in inhibiting viral replication in lymphocyte models is well-established. [2] The compound's unique tricyclic architecture, particularly the revised seven-membered ring structure, suggests it may interact with viral or cellular targets distinct from those addressed by existing antiretroviral drugs. This potential for a novel mechanism of action is especially significant given the persistent challenges of multidrug resistance and latent viral reservoirs that complicate current HIV treatment strategies. [5] The demonstrated anti-HIV efficacy, combined with favorable cytotoxicity profile, underscores Lancilactone C's potential as either a standalone therapeutic or a component of combination therapies aimed at overcoming limitations of existing treatments.
Comprehensive evaluation of Lancilactone C's biological activity has yielded quantitative data essential for assessing its therapeutic potential. The table below summarizes the key pharmacological parameters established through experimental testing:
Table 1: Anti-HIV Activity and Cytotoxicity Profile of Lancilactone C
| Evaluation Parameter | Result | Experimental Context |
|---|---|---|
| Anti-HIV Activity (EC₅₀) | 1.4 μg/mL | HIV replication inhibition in H9 lymphocytes |
| Therapeutic Index | >71.4 | Ratio of cytotoxic to anti-HIV concentration |
| Cytotoxicity | Non-cytotoxic | Mammalian cell systems |
| Target Cell Line | H9 lymphocytes | Human T-lymphoblastic cell line |
The therapeutic index exceeding 71.4 indicates a substantial window between effective antiviral concentration and toxic levels, suggesting favorable safety parameters for further development. [1] The confirmation of non-cytotoxicity in mammalian systems further enhances the compound's profile as a promising therapeutic candidate, particularly compared to many existing antiretroviral agents that exhibit various cytotoxicity concerns after long-term administration. [2]
The development of an efficient synthetic route to Lancilactone C required systematic optimization of reaction conditions to maximize yield and efficiency. The following table outlines key parameters that significantly influence the success of the domino [4+3] cycloaddition process central to the construction of the compound's unique tricyclic framework:
Table 2: Critical Optimization Parameters for Lancilactone C Synthesis
| Reaction Parameter | Impact on Synthesis | Optimal Conditions |
|---|---|---|
| Domino [4+3] Cycloaddition | Constructs tricyclic core framework | Oxidation/Diels-Alder/elimination/electrocyclization sequence |
| Electrocyclization | Forms seven-membered ring; mirrors biosynthesis | Thermal conditions |
| Biosynthetic Mimicry | Enhanced efficiency; validates structural assignment | Biomimetic approach |
| Starting Material Availability | Enables scalable synthesis | Readily available precursors |
The strategic implementation of a domino reaction sequence has proven particularly valuable, enabling the construction of multiple ring systems in a single synthetic operation without the need for isolating intermediates, thereby enhancing overall efficiency and yield. [3] The electrocyclization step not only serves as the key transformation for forming the unique seven-membered ring but also remarkably parallels the proposed biosynthetic pathway, providing valuable insights into the natural production of this compound. [2] This biomimetic approach not only validates the structural revision but also offers a more efficient and potentially scalable route to Lancilactone C and structurally related analogs for comprehensive biological evaluation.
The total synthesis of Lancilactone C employs a innovative domino reaction sequence that enables efficient construction of the complex tricyclic scaffold from simpler starting materials. This approach was developed by the Kyoto University research group and published in the Journal of the American Chemical Society. [3] The synthetic workflow proceeds through a carefully orchestrated series of transformations that mimic the proposed biosynthetic pathway, culminating in the revised structure of Lancilactone C.
Figure 1: Synthetic workflow for Lancilactone C total synthesis illustrating the domino reaction sequence and its biosynthetic relevance.
Materials and Equipment:
Step 1: Preparation of Oxidation Precursor
Step 2: Domino [4+3] Cycloaddition Sequence
Step 3: Purification and Characterization
Notes and Troubleshooting:
This protocol details the standardized procedure for evaluating the inhibition of HIV replication in H9 lymphocytes by Lancilactone C, based on the original isolation study and subsequent pharmacological characterization. [1]
Materials and Reagents:
Experimental Workflow:
Figure 2: Experimental workflow for anti-HIV activity assessment of Lancilactone C in H9 lymphocytes.
Detailed Procedure:
Cell Culture and Infection:
Compound Treatment and Incubation:
Viral Quantification and Data Analysis:
Quality Control Considerations:
The successful total synthesis and structural elucidation of Lancilactone C opens several promising avenues for HIV therapeutic development. The compound's favorable cytotoxicity profile distinguishes it from many existing antiretroviral drugs, suggesting potential for reduced side effects during long-term treatment. [2] [1] This attribute is particularly valuable given that current combination antiretroviral therapies (cART), while effective at suppressing viral replication, are often associated with undesirable side effects that diminish quality of life and complicate treatment adherence, especially in patients undergoing long-term therapy. [5] The novel chemical scaffold of Lancilactone C presents opportunities for developing antiretroviral agents with potentially new mechanisms of action, which could address the persistent challenge of multidrug-resistant HIV strains that emerge from the high mutation rate of the virus.
The domino synthesis approach developed by the Kyoto University team enables production of Lancilactone C and structural analogs in quantities sufficient for comprehensive preclinical evaluation, addressing the critical limitation of natural scarcity that has historically impeded research progress. [3] [4] This synthetic accessibility facilitates systematic structure-activity relationship (SAR) studies to optimize antiviral potency, improve pharmacological properties, and potentially expand the compound's activity spectrum. Furthermore, the biomimetic nature of the synthetic route suggests possibilities for biocatalytic production or metabolic engineering approaches to scale up production, should Lancilactone C or its analogs progress toward clinical development. The convergence of synthetic accessibility, novel structure, and promising biological profile positions Lancilactone C as a valuable lead compound in the ongoing search for improved HIV therapeutics.
Recent advances in HIV cure research have emphasized the "kick and kill" approach for eradicating latent viral reservoirs, which represent the primary barrier to complete HIV cure. [6] [7] While Lancilactone C has demonstrated direct anti-HIV activity in infected lymphocytes, its potential role in reservoir-targeted strategies warrants investigation. The remarkable success of latency reversing agents like EBC-46 and its analogs, which have shown ability to activate dormant HIV in up to 90% of treated cells, suggests that combination approaches targeting both active and latent viral populations may represent the future of HIV eradication efforts. [7]
Future research directions for Lancilactone C should include:
The development of Lancilactone C as part of a comprehensive HIV therapeutic strategy aligns with the growing recognition that effective long-term management or cure of HIV infection will likely require multi-target approaches addressing both active replication and persistent reservoirs. The compound's unique structural features and synthetic accessibility provide a solid foundation for these investigations, potentially contributing to the next generation of HIV therapeutics aimed at complete viral eradication rather than mere suppression.
The recent achievements in Lancilactone C research, particularly the total synthesis and structural revision accomplished by the Kyoto University group, have transformed this rare natural product from a biological curiosity into a tractable lead compound for anti-HIV drug development. The development of an efficient domino synthetic strategy has not only clarified the true molecular structure of Lancilactone C but also provided practical access to the compound and its analogs for thorough biological evaluation. The confirmed anti-HIV activity in lymphocyte models, coupled with an absence of cytotoxicity, presents a promising therapeutic profile that addresses significant limitations of current antiretroviral regimens.
These application notes provide comprehensive experimental protocols to support further investigation and development of Lancilactone C as a potential anti-HIV therapeutic agent. The synthetic methodologies detailed herein enable production of the compound in practical quantities, while the biological assessment protocols facilitate standardized evaluation of both the natural product and synthetic analogs. As research progresses, the unique structural features of Lancilactone C combined with its promising biological activity profile position it as a valuable candidate for the ongoing development of novel HIV therapeutics with improved efficacy, reduced side effects, and potentially novel mechanisms of action. The integration of such innovative natural product-derived compounds with emerging technologies for targeting viral reservoirs represents a promising frontier in the continued effort to develop more effective solutions for HIV infection.
This compound is defined as a triterpene lactone [1]. Triterpenes are a class of chemical compounds composed of six isoprene units with the molecular formula C₃₀H₄₈ [2]. The following table summarizes its core chemical properties:
| Property | Description |
|---|---|
| CAS Number | 218915-15-2 [1] |
| Molecular Formula | C₃₀H₄₀O₅ [1] |
| Molecular Weight | 480.64 g/mol [1] |
| Chemical Class | Triterpene lactone [1] |
| Storage | Powder: -20°C for 3 years; in solvent: -80°C for 1 year [1] |
Recent breakthroughs have focused on Lancilactone C, a compound closely related to this compound within the same family. The key findings are summarized below [3] [4] [5].
| Property | Description |
|---|---|
| Biological Activity | Inhibition of HIV replication [3] [4] [5] |
| Experimental Model | H9 lymphocytes [5] |
| Cytotoxicity | Non-cytotoxic in mammalian cells [3] [4] [5] |
| Significance | Potential as a lead candidate for developing novel anti-HIV drugs due to its efficacy and lack of cytotoxicity [3] [4]. |
A research group at Kyoto University achieved the first total synthesis of Lancilactone C, which led to a critical revision of its originally proposed chemical structure [3] [4] [5].
The synthesis was accomplished via a domino reaction sequence that efficiently constructed its unique seven-membered ring system. This sequence involved [5]:
This synthetic approach was inspired by the compound's plausible biosynthetic pathway [5]. The experimental workflow for this process is summarized in the following diagram.
The total synthesis proved that the originally proposed structure for Lancilactone C was incorrect. The synthetic team derived the true structure by comparing their synthetic compounds to natural samples using spectral data and insights from biosynthesis [3] [4]. The relationship between the proposed and true structures is illustrated below.
The following table outlines common problems, their potential causes, and corrective actions based on general chromatography principles [1] [2] [3].
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| Low Yield | Protein/protein or protein/metal interactions; suboptimal flow rate; incomplete elution [1] [4]. | Use inert column hardware; reduce flow rate during loading/elution; optimize imidazole concentration or pH for elution [1] [4]. |
| Poor Purity | Inadequate washing; non-specific binding; contaminants with similar properties [1] [3]. | Increase stringency of wash buffers (e.g., add low [1] or include a polishing step (e.g., Size Exclusion or Ion Exchange) [5]. |
| Poor Resolution | Low column efficiency (N); poor selectivity (α); insufficient retention (k) [3]. | Use a column with smaller particles or different chemistry; adjust mobile phase pH or solvent composition; use a weaker elution solvent to increase k [3]. |
| Retention Time Drift | Mobile phase decomposition; temperature fluctuations; pump instability [2]. | Prepare fresh mobile phase daily; use a column oven for temperature control; perform regular pump maintenance [2]. |
| Clogged Column/High Pressure | Particulate matter in sample; buffer precipitation; accumulated contaminants [1]. | Always clarify samples by centrifugation or filtration; filter buffers; implement a regular column cleaning regimen [1]. |
Here are answers to some frequently asked questions that arise during method development and troubleshooting.
Q1: How can I improve the resolution of my HPLC separation? You can improve resolution (Rs) by manipulating the three terms in the resolution equation: efficiency (N), selectivity (α), and retention (k) [3].
Q2: My compound's retention time is inconsistent between runs. What should I check? Retention time drift is commonly caused by [2]:
Q3: What steps can I take to prevent my column from clogging? Preventative measures are crucial for column longevity [1]:
Q4: How do I choose between native and denaturing purification conditions? The choice depends on the nature and location of your target protein [1]:
The following workflows outline the core steps for two common purification strategies.
Direct, publicly available scientific studies on the stability of this compound in solution are currently lacking. The core information comes from a commercial supplier's website.
| Property | Reported Value / Information | Source / Context |
|---|---|---|
| Recommended Storage (Powder) | -20°C for 3 years [1] | Supplier's handling instructions |
| Recommended Storage (Solution) | -80°C for 1 year [1] | Supplier's handling instructions |
| Molecular Formula | C30H40O5 [1] | Chemical identifier |
| Molecular Weight | 480.64 g/mol [1] | Chemical identifier |
| Solubility & Formulation | No specific data found; supplier provides a general in vivo formulation calculator using DMSO, PEG300, Tween 80, and saline [1] | Implies common laboratory solvents are used |
In the absence of established protocols, you can design your own stability study based on standard pharmaceutical practices. The workflow below outlines this systematic approach.
Diagram: A systematic workflow for designing a stability study for this compound.
Based on common laboratory challenges, here are some anticipated questions and guidance.
| Question / Issue | Recommended Action & Notes |
|---|---|
| No stability data for my solvent/buffer. | Begin with a forced degradation study: expose a solution to stress conditions (e.g., heat, acid, base, light) and analyze changes with HPLC-MS to identify degradation products and vulnerable sites in the molecule. |
| Compound precipitates during dilution. | This suggests poor solubility. Re-constitute the initial stock in a different co-solvent (e.g., ethanol, acetone) or use a solubilizing agent like cyclodextrin. Sonication and gentle heating can also help. | | Loss of activity in cell-based assays. | The compound may be degrading in the aqueous culture medium. Prepare fresh dosing solutions immediately before use. Test the stability of your compound in the assay medium itself over the incubation period. | | How to prepare a stock solution? | A common starting point is to dissolve the powder in high-quality, anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM) [1]. Aliquot immediately and store at -80°C to avoid freeze-thaw cycles and water absorption. |
Recent literature highlights significant advances with Lancilactone C, a related compound. A 2023 study achieved its total synthesis and, in the process, corrected its originally proposed chemical structure [2] [3] [4]. This underscores that the properties of these compounds are still being actively defined and that your experimental work on this compound is valuable.
While a direct protocol for Lancilactone C extraction is not available, the research from Kyoto University provides a pivotal methodological foundation.
The following FAQs address common challenges in developing methods for complex natural products like lancilactones, based on general principles of analytical chemistry.
FAQ 1: My extraction yield of the target compound from a natural source is low. What can I optimize? Low extraction efficiency can be due to several factors. The table below summarizes the key parameters to investigate [3].
| Factor | Description | Optimization Strategy |
|---|---|---|
| Solvent Selection | The affinity of the solvent for the target analyte. | Choose a solvent with high affinity for the analyte and immiscible with the sample matrix [3]. |
| Matrix Properties | The composition of the source material (e.g., plant tissue). | The presence of binding agents can reduce yield. Techniques like homogenization can break down the matrix structure for improved access [4] [3]. |
| Extraction Technique | The method used to facilitate the transfer of the analyte. | Employ techniques like sonication, agitation, or heating to enhance extraction rates. Advanced techniques like Pressurized Liquid Extraction (PLE) can be more efficient [3]. |
| Temperature & Time | Physical parameters that influence the extraction process. | Increased temperature can improve solubility and diffusivity. Kinetic studies can help determine the optimal extraction time [3]. |
FAQ 2: How can I improve the separation and analysis of my extracted compound using HPLC? Robust HPLC method development is crucial for accurately identifying and quantifying your target compound after extraction.
FAQ 3: My HPLC analysis shows interfering peaks, suggesting matrix effects. How can I mitigate this? Matrix effects occur when other components from your sample co-extract and interfere with analysis [4].
The diagram below outlines a logical workflow for developing and troubleshooting an extraction and analysis method, incorporating the strategies discussed above.
It is essential to understand the current scientific context for Lancilactone C:
In 2023, researchers from Kyoto University achieved the first total synthesis of Lancilactone C. A key outcome of this work was the revision of its proposed chemical structure [1] [2] [3].
This discovery is fundamental. It means that prior research based on the old structure, including any modification work, likely needs re-evaluation.
The synthetic pathway developed by Tsukano's group is particularly relevant as it provides a route to create Lancilactone C and related compounds for further study. The key step is an intramolecular Diels-Alder cyclization [4] [6].
The diagram below outlines the core conceptual workflow of this synthetic approach.
The primary interest in these compounds stems from their reported anti-HIV activity. The table below summarizes the key data for Lancilactones A and C based on the search results.
| Compound | Biological Activity | Reported Efficacy (EC₅₀) | Therapeutic Index | Key Structural Feature |
|---|---|---|---|---|
| Lancilactone A [7] [8] | Isolated compound; specific activity not detailed in results. | Information missing | Information missing | Tricyclic triterpenoid lactone [8] |
| Lancilactone C [3] [7] | Inhibits HIV replication in H9 lymphocytes; non-cytotoxic [3]. | 1.4 µg/mL [7] | >71.4 [7] | Unique revised tricyclic skeleton with a seven-membered ring [1] [2] |
Given the limited specific data on this compound modifications, here are suggestions to build your technical support content:
Lancilactone C is a naturally occurring triterpenoid with promising anti-HIV activity and low cytotoxicity in mammals [1] [2]. A major challenge in its study has been its scarcity in nature and the initial misassignment of its chemical structure [1]. The table below summarizes the core objectives and primary hurdles addressed by recent synthetic efforts.
| Aspect | Description |
|---|---|
| Primary Goal | Develop efficient total synthesis to enable biological study and potential drug development [1] [2]. |
| Key Challenge | Constructing the unique, seven-membered ring structure (7-isopropylenecyclohepta-1,3,5-triene) not found in other triterpenoids [3]. |
| Critical Breakthrough | A "domino" reaction sequence leading to the correct structure, which was initially misassigned [1] [3]. |
| Biological Activity | Inhibits HIV replication in H9 lymphocytes at 1.4 µg/mL; shows no cytotoxicity up to 100 µg/mL [4]. |
The research group at Kyoto University achieved the first total synthesis and corrected the previously proposed structure of Lancilactone C. The core of their strategy was a novel domino reaction to build the complex tricyclic skeleton. The diagram below illustrates this streamlined workflow.
The key methodology involved an intramolecular Diels-Alder cyclization of a diene propiolate intermediate to construct the aromatic ring, followed by oxidation to complete the synthesis [4]. This process was pivotal in revealing that the originally proposed structure was incorrect, leading to its revision [1] [3].
Here are answers to some anticipated questions based on the synthesis challenges.
Q1: Why was the initial proposed structure of Lancilactone C incorrect, and how was the error discovered? The initial structure, which featured an unsaturated seven-membered ring, was found to be inconsistent with spectral data obtained during the total synthesis effort. The research team led by Chihiro Tsukano at Kyoto University used their synthetic method to derive and confirm the true structure [1].
Q2: What is the significance of the "domino" reaction in this synthesis? The domino [4+3] cycloaddition reaction was a crucial innovation. It efficiently combined multiple steps—oxidation, a Diels-Alder reaction, elimination, and an electrocyclization—into one sequence to construct the unique seven-membered ring system of the molecule [3]. This streamlined an otherwise complex synthetic challenge.
Q3: Could the originally proposed (incorrect) structure still have biological activity? This remains an open question. The researchers noted that it is still a mystery whether the initially proposed structure exists in nature as an analog and how its biological activity might compare to the true Lancilactone C [1] [2].
The following table outlines the key reactions and their roles in building the Lancilactone C structure, based on the published total synthesis [4] [5].
| Synthetic Step | Reaction/Technique | Role in Synthesis |
|---|---|---|
| Aromatic Ring Formation | Intramolecular Diels-Alder Cyclization | Key step for assembling the aromatic ring from a linear diene propiolate precursor [4]. |
| Ring Formation Core | Domino [4+3] Cycloaddition | Integrated sequence to construct the complex tricyclic core, including the seven-membered ring [3] [5]. |
| Additional Key Steps | Wittig Reaction, Ene Reaction, Horner-Wadsworth-Emmons Reaction, Ring-Closing Metathesis | Used in various stages to build molecular complexity and install required functional groups [5]. |
| Oxidation | Ley-Griffith Oxidation | Specific oxidation step used in the synthetic route [5]. |
The synthesis of Lancilactone C is an advanced and specialized area of organic chemistry. To obtain more detailed experimental protocols for troubleshooting, you could:
This compound is identified as a triterpene lactone [1]. Here are its basic chemical properties, which are crucial for understanding its solubility profile:
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₄₀O₅ [1] |
| Molecular Weight | 480.64 g/mol [1] |
| CAS Number | 218915-15-2 [1] |
For poorly water-soluble compounds like this compound, various techniques can be employed. The table below summarizes the most common and effective methods.
| Method | Description | Key Mechanism | Examples/Considerations |
|---|---|---|---|
| Particle Size Reduction | Increasing surface area for dissolution by reducing particle size to micro or nano scale [2]. | Increased surface area to volume ratio [2]. | Nanosuspensions (200-600 nm particles); suitable for highly potent, low-dose drugs [2]. |
| Solid Dispersions | Dispersion of drug in inert hydrophilic carrier matrix [2]. | Drug release in molecular form; carrier-conferred wettability [2]. | Carriers like PVP, PEG; methods: hot melt, solvent evaporation, hot-melt extrusion [2]. |
| Complexation | Forming reversible, non-bonded complex between drug and another molecule [2]. | Drug molecule inclusion in hydrophobic cavity of host (e.g., cyclodextrin) [2]. | Cyclodextrins common; can form 1:1 or 1:2 drug:host complexes [2]. |
| Use of Surfactants | Surface-active agents that lower interfacial tension, aiding wetting and solubilization [2]. | Micelle formation above critical micelle concentration (CMC) [2]. | Forms microemulsions; uses ionic/non-ionic surfactants and co-surfactants [2]. |
| Hydrotropy | Solubilization via addition of large amounts of a second solute (hydrotrope) [3]. | Molecular aggregation in solution [3]. | Directly increases apparent solubility of hydrophobic compound in water [3]. |
| Co-solvency | Using water-miscible solvent(s) to enhance drug solubility [2]. | Altering solvent polarity of the medium [2]. | Common co-solvents: PEG, ethanol, glycerin [2]. |
Accurately predicting solubility can save significant experimental time. A 2020 study in Nature Communications achieved high accuracy by combining machine learning with a small set of 14 physicochemical descriptors [4].
Here is a detailed methodology for one of the most common techniques, preparing a solid dispersion using the hot melt method [2].
Procedure:
Here are solutions to common problems you might encounter during solubility studies and characterization.
| Problem | Possible Cause | Solution |
|---|---|---|
| Unexpected peaks in UV-Vis spectrum | Sample or cuvette contamination [5]. | Thoroughly wash cuettes with compatible solvents; handle only with gloved hands to avoid fingerprints [5]. |
| Low signal/High absorbance in UV-Vis | Sample concentration is too high, causing light scattering [5]. | Dilute the sample or use a cuvette with a shorter path length to reduce the amount of material the light passes through [5]. |
| Poor solubility in a given solvent | The solute-solvent interactions are not favorable. | Pre-screen solvents using a machine learning model with the 14 key descriptors to identify promising solvents before lab work [4]. |
| Low dissolution rate from solid dispersion | Drug may have crystallized in the dispersion. | Optimize the cooling rate during preparation (faster cooling can help) and/or try a different carrier that better inhibits crystallization [2]. |
Q: Why is solubility so important for a drug candidate like this compound? A: For a drug to be absorbed and produce its therapeutic effect, it must be in solution. Poor aqueous solubility is a major cause of low bioavailability, meaning even a potent drug will not work effectively if it cannot dissolve in the body's fluids [2].
Q: What is the simplest first step to enhance solubility? A: Particle size reduction through micronization is often a straightforward first approach. However, it only increases the dissolution rate by increasing surface area and does not change the drug's inherent saturation solubility, which may not be sufficient for high-dose drugs [2].
Q: How do I choose the right cyclodextrin for complexation? A: The choice depends on the fit of the drug molecule (or its hydrophobic part) into the cyclodextrin's cavity. The three natural cyclodextrins (α, β, and γ) have different cavity sizes. The formation of a stable complex is a prerequisite for solubility enhancement, and the stoichiometry (e.g., 1:1 or 1:2) is determined by the drug's structure [2].
Q: My UV-Vis readings are inconsistent. What should I check? A: First, ensure your cuvettes are perfectly clean. Then, check that your light source has warmed up sufficiently (20 mins for tungsten lamps). Also, consider that solvent evaporation over time can increase concentration, and temperature fluctuations can affect the reaction rate and solubility [5].
Forced degradation studies help in developing stability-indicating analytical methods and understanding a drug substance's intrinsic stability [1]. The International Council for Harmonisation (ICH) guidelines Q1A, Q1B, and Q2B provide a framework for these studies [1].
Objective: To produce relevant degradation products under various stress conditions and develop analytical methods to separate and detect them. Key Principle: Aim for degradation of approximately 5-20% to ensure formation of primary degradation products without excessive secondary degradation [1].
This generalized protocol, based on ICH recommendations, can be adapted for triterpenoid compounds like Lancilactones [1].
Sample Preparation:
Stress Conditions: Expose the samples to the following conditions. The duration and intensity should be optimized to achieve the target degradation.
| Stress Condition | Suggested Experimental Parameters [1] | | :--- | :--- | | Acidic Hydrolysis | 0.1 - 1 M HCl at elevated temperatures (e.g., 40-70°C) | | Basic Hydrolysis | 0.1 - 1 M NaOH at elevated temperatures (e.g., 40-70°C) | | Oxidative Stress | 0.3% - 3% H₂O₂ at room temperature | | Thermal Stress (Solid) | 50°C and above (e.g., 70°C) | | Thermal & Humidity | 75% relative humidity or higher at elevated temperatures | | Photostability | Expose to UV and visible light per ICH Q1B options [1] |
Analysis and Monitoring:
The experimental workflow for forced degradation studies can be summarized as follows:
The following table lists common mass changes observed in LC-MS analysis and their potential interpretations.
| Mass Change (Da) | Potential Degradation Reaction | Example Structural Change [1] |
|---|---|---|
| +16 | Oxidation | Introduction of hydroxyl group or conversion of sulfide to sulfoxide |
| +14 | Oxidation | Conversion of a methylene group (-CH₂-) to a carbonyl (C=O) |
| +18 | Hydrolysis | Ester or amide bond cleavage with water addition |
| -18 | Dehydration | Loss of water from alcohols or hydrates |
| +1 | Hydrolysis | Conversion of an amide to a carboxylic acid and amine |
Troubleshooting Common Issues:
Q1: What are the key regulatory guidelines for forced degradation studies? A1: The primary guidelines are ICH Q1A (Stability Testing), Q1B (Photostability Testing), and Q2B (Validation of Analytical Procedures). These outline recommended stress conditions and the role of forced degradation in developing stability-indicating methods [1].
Q2: How much degradation is considered sufficient? A2: There is no fixed rule, but a degradation of about 5-20% is generally targeted. This aims to produce meaningful levels of primary degradation products without causing excessive secondary degradation that may not be relevant to real-time stability [1].
Q3: A degradation product formed during forced degradation was not seen in formal stability studies. Do I need to monitor it? A3: According to ICH guidelines, degradation products formed under forced degradation that are not observed in formal stability studies do not need to be monitored for routine quality control or stability testing [1].
Q4: How can I distinguish primary from secondary degradation products? A4: By analyzing samples at multiple time points. A primary degradation product's concentration will typically increase initially and then may decrease as it breaks down into secondary products. A secondary product's concentration will increase later in the study [1].
The table below summarizes the available information on Lancilactone C and places it in the context of other triterpenoids known for their antiviral activity.
| Triterpenoid | Skeleton Type | Reported Antiviral Activities & Mechanisms | Key Research Findings |
|---|---|---|---|
| Lancilactone C | Tricyclic [1] | Anti-HIV: Inhibits HIV replication in H9 lymphocytes [2] [1]. | Non-cytotoxic in mammals; true structure elucidated in 2023 via total synthesis [2] [1]. |
| Glycyrrhizin (GL) | Pentacyclic (Oleanane) [3] | Anti-HIV: Inhibits replication, reduces HIV adsorption, stimulates NO production, reduces cell membrane fluidity [3]. | Isolated from licorice root; increases OKT4 lymphocytes in HIV-infected patients [3]. |
| Ursolic Acid (UA) | Pentacyclic (Ursane) [3] | Anti-HIV: Inhibits HIV-1 protease activity [3]. | Widely distributed in natural plants; derivative acetylursolic acid also shows inhibitory activity [3]. |
| Oleanolic Acid | Pentacyclic (Oleanane) [4] [5] | Anti-HBV: Associated with anti-hepatitis B virus effects [5]. | A precursor for acylated triterpenoids; marketed as tablets for hepatitis adjuvant treatment [4]. |
| Betulinic Acid | Pentacyclic (Lupane) [5] | General Antiviral: Listed among triterpenoids with antiviral activities [5]. | Biosynthetic precursor; studied for its anti-inflammatory and anti-tumor effects [5]. |
| Cucurbitacins (B, D, E) | Tetracyclic (Cucurbitane) [6] | Anticancer (with signaling pathway modulation): Actions on STAT3, MAPK, PI3K/Akt pathways are noted; robust antiviral properties mentioned for CuB [6]. | Poor oral bioavailability; nanosuspension technology can significantly improve pharmacokinetic profiles [6]. |
For researchers aiming to investigate or compare such compounds, here are the key experimental details and methodologies from the recent Lancilactone C study and general analytical approaches for triterpenoids.
Total Synthesis and Structural Elucidation of Lancilactone C: The 2023 research team accomplished the first total synthesis of the proposed Lancilactone C structure. They developed a novel domino [4 + 3] cycloaddition reaction that involved oxidation, a Diels-Alder reaction, elimination, and electrocyclization [1]. By comparing the synthetic product with the natural compound, they performed structure revision to determine the true configuration [2] [1]. This method now enables the production of Lancilactone C and related analogs for further biological testing.
Analytical Methods for Triterpenoid Quantification: Pharmacokinetic studies of triterpenoids, like the cucurbitacins, often use Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). A typical protocol involves [6]:
Understanding the biosynthesis of triterpenoids is key to exploring their production and diversity. The following diagram illustrates the general pathway and the research workflow used to study it in medicinal plants.
The biosynthesis of diverse triterpenoid skeletons, including the unique one in Lancilactone C, begins with a universal precursor, 2,3-oxidosqualene [5]. Different oxidosqualene cyclases (OSCs) then catalyze the formation of specific skeletons, such as lupeol and β-amyrin, which are precursors to betulinic acid and oleanolic acid, respectively [5]. Lancilactone C is proposed to be formed through its own specific OSC. Subsequent modifications by enzymes like Cytochrome P450s (CYP450s) introduce functional groups that enhance biological activity and diversity [5].
The recent synthesis of Lancilactone C opens several promising avenues for drug development professionals:
The search results provide extensive data on Betulinic Acid (BA) and its derivatives, which can be summarized as follows:
Table 1: Documented Mechanisms of Action of Betulinic Acid
| Mechanism of Action | Experimental Model (Cell Line/Organism) | Key Findings / Observed Effects |
|---|---|---|
| Induction of Mitochondrial Apoptosis [1] | Melanoma, HeLa, various solid tumors | Triggers ROS production, alters mitochondrial membrane potential, releases cytochrome c, activates caspase cascade [1]. |
| Regulation of Cell Cycle & Angiogenesis [1] | Multiple cancer cell lines | Inhibits specificity protein (Sp) transcription factors (Sp1, Sp3), downregulates cyclin D1 and EGFR [1]. |
| Inhibition of STAT3 & NF-κB Signaling [1] | Cancer cells | Downregulates STAT3 activation via SHP-1 upregulation; suppresses NF-κB by reducing IKKβ activation and IκBα phosphorylation [1]. |
| Anti-inflammatory Activity [2] | In silico and in vitro models | Inhibits Phospholipase A2 (PLA2); interacts with GLY22 and GLY29 via H-bonds, and with hydrophobic residues of PLA2 [2]. |
| Activation of TGR5 Receptor [3] | CHO-K1, NCI-H716 cells | Dose-dependently increases glucose uptake, cAMP, and calcium levels; induces GLP-1 secretion; confirmed via TGR5 transfection and siRNA silencing [3]. |
| HIV Maturation Inhibition [4] | Human clinical trial (Phase I/II) | Derivative Bevirimat blocks cleavage of Gag capsid precursor (CA-SP1), preventing viral maturation; single doses (150-250 mg) reduced viral load [4]. |
Table 2: Key Experimental Protocols for Betulinic Acid
| Assay / Study Type | Detailed Methodology Description | Key Outcome Measurements |
|---|---|---|
| Cytotoxicity & Proliferation (MTT Assay) [5] | Cells incubated with compounds for 24-72 hrs. MTT added to measure mitochondrial activity of viable cells [5]. | Cell viability %, IC50 values [5]. |
| Apoptosis Detection (TUNEL Assay) [5] | Fixed cells labeled with enzyme terminal deoxynucleotidyl transferase to detect DNA fragmentation; immunoperoxidase staining [5]. | Number of cells with stained (fragmented) nuclei [5]. |
| Protein Expression (Immunocytochemistry) [5] | Cells fixed, permeabilized, incubated with primary antibodies (e.g., caspase-3, PARP-1). Visualized with peroxidase-ABC labeling and DAB [5]. | Staining intensity (- to +++) and % of positive cells [5]. |
| Molecular Docking & Dynamics [6] [2] | Docking (e.g., Sybyl, AutoDock Vina) to predict ligand-receptor pose. MD simulations (e.g., AMBER) for 40-100 ns assess complex stability and binding free energies (MM/GBSA, MM/PBSA) [6] [2]. | Binding affinity (kcal/mol), RMSD/RMSF values, key interacting residues, van der Waals energy contributions [6] [2]. |
| Pharmacokinetics & Formulation [7] | BA-loaded PLGA nanoparticles prepared via emulsification/solvent evaporation. Characterized for size, zeta potential, entrapment efficiency. In vivo PK in rats; efficacy in NDEA-induced HCC model [7]. | Particle size, Cmax, Tmax, t1/2; number of tumor nodules, liver enzyme levels, caspase-3/8 expression [7]. |
To illustrate the primary anticancer mechanism of Betulinic Acid, the following pathway diagram is constructed based on documented data [1].
Information on Lancilactone is very limited. The search results mention Lancilactone C, a tricyclic triterpenoid noted for its ability to inhibit HIV replication in H9 lymphocytes without cytotoxicity [8]. However, the same study revised its originally proposed chemical structure during total synthesis efforts. No experimental data was found for Lancilactone A regarding its mechanisms, potency, or protocols.
The current information gap means a direct, data-driven comparison is not yet possible. To build a more complete analysis, you could:
One study discusses Lancilactone C, a rare triterpenoid, noting its non-cytotoxicity in mammals and potential as an anti-HIV candidate [1]. However, the research focused on achieving its total synthesis and clarifying its true structure, and did not include a comparative cytotoxicity profile against other substances [1].
While data on Lancilactone A is unavailable, the search results detail common methods used to generate cytotoxicity profiles. The table below summarizes key assays researchers use to evaluate cell health through different mechanisms.
| Assay Type | Detection Principle | What It Measures | Key Advantages | Common Applications |
|---|---|---|---|---|
| Metabolic Activity (e.g., MTT, WST-1) [2] [3] | Colorimetric | Activity of cellular enzymes (e.g., mitochondrial dehydrogenases) | Simple, reproducible, suitable for high-throughput screening [4] | Drug screening, toxicity testing, cell proliferation [4] |
| Membrane Integrity (e.g., LDH Release) [2] [5] | Colorimetric/Fluorescence | Release of lactate dehydrogenase (LDH) upon membrane damage | Directly measures cell death/lysis [3] | Cytotoxicity evaluation, especially for necrotic cells [3] |
| Dye Exclusion (e.g., Trypan Blue) [2] | Colorimetric (Microscopy) | Ability of live cells to exclude dyes due to intact membranes | Simple, inexpensive, no special equipment needed [2] [3] | Basic cell viability count (but can be time-consuming for many samples) [2] |
| ATP Measurement [3] [6] | Luminescence | Cellular ATP content using luciferase reaction | Highly sensitive, short reaction time [3] | Accurate measure of viable cell number [3] |
| Protease Viability Markers [6] | Fluorescence | Activity of proteases retained in live cells | Distinguish live and dead cells in the same sample [6] | Multiplexing with other assays |
The experimental workflow for these assays generally follows a common path, as illustrated below:
The following table summarizes the key differences between the initial proposed structure and the revised true structure of Lancilactone C, a closely related anti-HIV compound [1] [2].
| Feature | Initially Proposed Structure | Revised True Structure |
|---|---|---|
| Core Structure | Unique seven-membered ring in a tricyclic system [1] [2] | Revised core structure; specifics detailed in spectral data [1]. |
| Seven-Membered Ring | Unsaturated ring (all carbon atoms sp² hybridized) [2] | Saturated or differently configured ring [1]. |
| Biosynthetic Rationale | Inconsistent with the established synthetic electrocyclization [1] | Consistent with biosynthesis; derived from spectral data and biosynthetic understanding [1]. |
| Anti-HIV Activity | Proposed biological activity for the initial structure [1] | Efficacy confirmed for the true structure; non-cytotoxic in H9 lymphocytes [1] [2]. |
| Key Evidence for Revision | N/A | Total synthesis, spectral data comparison, and biosynthetic pathway consistency [1]. |
The true structure of Lancilactone C was determined through a total synthesis approach, which also served as the key evidence for revising the originally proposed, incorrect structure [1]. The diagram below outlines the core experimental workflow.
The research team from Kyoto University developed a novel domino reaction as the cornerstone of their total synthesis. This single reaction sequence integrated multiple steps—including oxidation, a Diels-Alder reaction, elimination, and a key electrocyclization—to efficiently construct the unique seven-membered ring system thought to be present in Lancilactone C [2].
Upon synthesizing the proposed structure, the team compared its spectral data (e.g., from NMR spectroscopy) with data from the naturally isolated compound. A clear mismatch between the two sets of data was the definitive proof that the initial proposed structure was incorrect [1].
Leveraging the insights gained from the synthesis and their understanding of plausible biosynthetic pathways, the researchers successfully determined the compound's true structure from the spectral data of the natural product. The electrocyclization step used in their synthetic method was also identified as likely occurring in the natural biosynthesis of the compound [1].
The case of Lancilactone C provides a powerful blueprint for approaching the structural validation of this compound.
Lancilactone C is a naturally occurring triterpenoid that has garnered scientific interest due to its ability to inhibit HIV replication without showing cytotoxicity in mammalian cells, making it a potential candidate for developing new AIDS treatments [1] [2]. A key recent advancement comes from a research group at Kyoto University, which achieved the first total synthesis of the compound. This process was pivotal, as it revealed that the originally proposed chemical structure of Lancilactone C was incorrect, leading to its revision [1] [3].
The table below summarizes the core characteristics of natural and synthetically produced Lancilactone C based on current research.
| Feature | Natural Lancilactone C (Proposed Structure) | Synthesized Lancilactone C (True Structure) |
|---|---|---|
| Anti-HIV Activity | Inhibits HIV replication in H9 lymphocytes [3]. | Efficacy is known; potential for less problematic anti-HIV drugs [1]. |
| Cytotoxicity | Non-cytotoxic in mammals [1] [2]. | Non-cytotoxic [1]. |
| Chemical Structure | Initially proposed unique seven-membered ring structure [3]. | Revised structure confirmed through total synthesis and spectral data [1]. |
| Availability | Rare in nature [1]. | Accessible via domino synthesis developed by Kyoto University [1]. |
The Kyoto University team developed a novel synthetic method to produce Lancilactone C. The key methodology can be summarized as follows:
The following diagram illustrates the logical workflow of this discovery process.
The table below summarizes the key information available for Lancilactone C, a related triterpenoid.
| Compound Name | Reported Non-Cytotoxic Profile | Biological Activity | Source and Context |
|---|---|---|---|
| Lancilactone C | Inhibits HIV replication in H9 lymphocytes with no cytotoxicity [1] [2] [3]. | Anti-HIV activity; non-cytotoxicity to mammals makes it an ideal candidate for treating AIDS [4] [2]. | Research from Kyoto University; total synthesis and structure revision study [4] [1]. |
The primary methodology cited for establishing the anti-HIV and non-cytotoxic activity of Lancilactone C comes from the foundational research conducted by Kyoto University. The specific experimental details are embedded in their total synthesis work.
The following diagram illustrates the logical workflow from synthesis to establishing the biological profile of Lancilactone C, based on the research from Kyoto University.